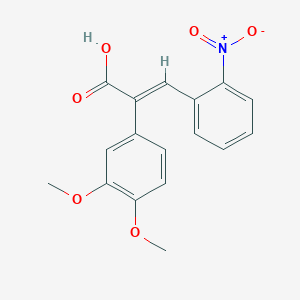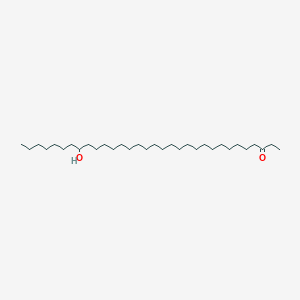
25-Hydroxydotriacontan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxydotriacontan-3-one is a long-chain aliphatic ketone with the molecular formula C32H64O2. This compound is part of a class of organic molecules known as alkanones, which are characterized by the presence of a ketone functional group. It is a relatively rare compound and has been identified in certain natural sources, including plant waxes and marine organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxydotriacontan-3-one typically involves the oxidation of the corresponding alcohol, 25-hydroxydotriacontanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its limited applications. it can be produced on a larger scale through the extraction and purification from natural sources, followed by chemical modification if necessary.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 25-Hydroxy-dotriacontanoic acid.
Reduction: 25-Hydroxydotriacontanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones.
Biology: Investigated for its role in the biosynthesis of natural waxes and its presence in certain marine organisms.
Industry: Used in the formulation of certain types of lubricants and coatings.
Mécanisme D'action
The mechanism of action of 25-Hydroxydotriacontan-3-one is primarily related to its chemical reactivity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with lipid membranes due to its long hydrophobic chain, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Dotriacontane: A long-chain alkane with no functional groups.
25-Hydroxydotriacontanol: The corresponding alcohol of 25-Hydroxydotriacontan-3-one.
25-Hydroxy-dotriacontanoic acid: The oxidized form of this compound.
Comparison:
Dotriacontane: Lacks the functional reactivity of the ketone group, making it less versatile in chemical reactions.
25-Hydroxydotriacontanol: More reactive in reduction reactions but less so in oxidation compared to the ketone.
25-Hydroxy-dotriacontanoic acid: More polar and reactive in acid-base reactions but less so in nucleophilic additions.
Propriétés
Numéro CAS |
94413-31-7 |
|---|---|
Formule moléculaire |
C32H64O2 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
25-hydroxydotriacontan-3-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-6-22-26-29-32(34)30-27-24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-25-28-31(33)4-2/h32,34H,3-30H2,1-2H3 |
Clé InChI |
PMWIFCAKOPRVIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



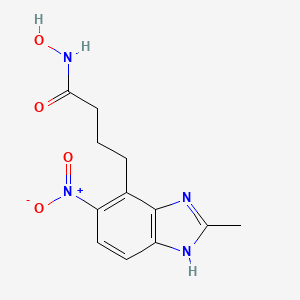
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
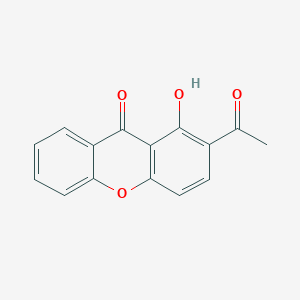
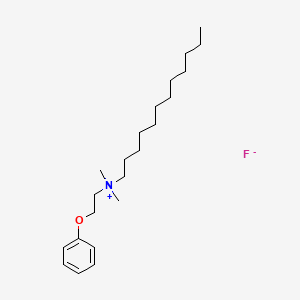
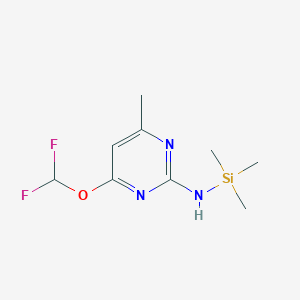
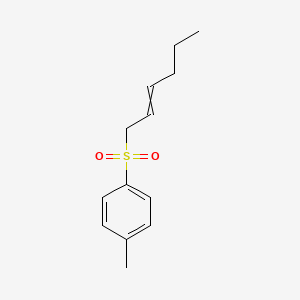
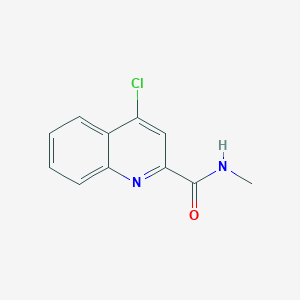
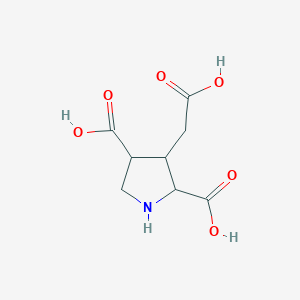
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
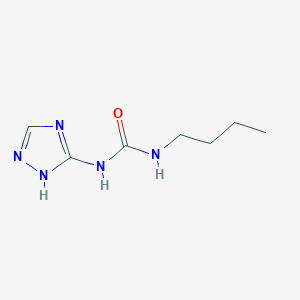
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
